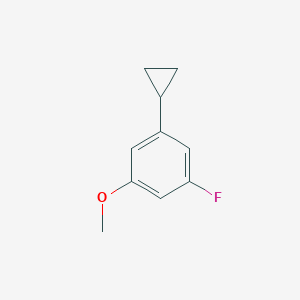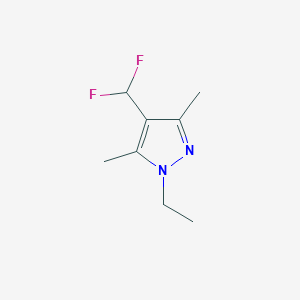
Diethyl 5-bromopyridin-2-ylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5-bromopyridin-2-ylphosphonate is an organophosphorus compound with the molecular formula C9H13BrNO3P. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a diethyl phosphonate group at the 2-position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 5-bromopyridin-2-ylphosphonate typically involves the deoxygenative phosphorylation of the corresponding N-oxides. One common method includes the reaction of pyridine N-oxide with ethyl chloroformate and triethyl phosphite . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 5-bromopyridin-2-ylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium dialkyl phosphites and triethyl phosphite.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridinylphosphonates.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used but may include oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Diethyl 5-bromopyridin-2-ylphosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of diethyl 5-bromopyridin-2-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. The presence of the bromine atom and the phosphonate group allows it to form strong interactions with target molecules, influencing their activity and function .
Comparación Con Compuestos Similares
- Diethyl pyridin-2-ylphosphonate
- Diethyl quinolin-2-ylphosphonate
Comparison: Diethyl 5-bromopyridin-2-ylphosphonate is unique due to the presence of the bromine atom at the 5-position, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
344891-78-7 |
|---|---|
Fórmula molecular |
C9H13BrNO3P |
Peso molecular |
294.08 g/mol |
Nombre IUPAC |
5-bromo-2-diethoxyphosphorylpyridine |
InChI |
InChI=1S/C9H13BrNO3P/c1-3-13-15(12,14-4-2)9-6-5-8(10)7-11-9/h5-7H,3-4H2,1-2H3 |
Clave InChI |
WUJLOBZQUKCCNH-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=NC=C(C=C1)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate](/img/structure/B13704774.png)


![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)
![8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)
![4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)




![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)


